5'-Azido-2',5'-dideoxycytidine
CAS No.:
Cat. No.: VC16202119
Molecular Formula: C9H12N6O3
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N6O3 |
|---|---|
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | 4-amino-1-[5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one |
| Standard InChI | InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)13-7)8-3-5(16)6(18-8)4-12-14-11/h1-2,5-6,8,16H,3-4H2,(H2,10,13,17) |
| Standard InChI Key | BYOFOXNPSZKEAF-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC1N2C=CC(=NC2=O)N)CN=[N+]=[N-])O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 5'-Azido-2',5'-dideoxycytidine is , with a molecular weight of 277.24 g/mol . Key structural features include:
-
Cytosine base: Retains hydrogen-bonding capacity for base pairing.
-
2',5'-Dideoxyribose: Lacks hydroxyl groups at the 2' and 5' positions, reducing susceptibility to phosphorylysis.
-
5'-Azido group: Introduces a sterically bulky and electron-deficient moiety that interferes with viral polymerase activity.
The absence of the 5' hydroxyl group prevents the formation of a phosphodiester bond during nucleic acid elongation, a critical feature for chain termination .
Spectral and Stability Data
Nuclear magnetic resonance (NMR) studies of related azido-dideoxynucleosides reveal distinct chemical shifts for the azido group ( 3.5–4.0 ppm in NMR) and sugar protons . The compound exhibits stability in aqueous solutions at neutral pH but undergoes gradual decomposition under acidic or alkaline conditions, releasing nitrogen gas as the azido group decomposes.
Synthesis and Production Methods
Laboratory-Scale Synthesis
A optimized synthetic route for 5'-Azido-2',5'-dideoxycytidine begins with 5-bromo-2'-deoxycytidine as the starting material :
-
Benzylamination: Reaction with benzylamine replaces the 5-bromo group with a benzylamino intermediate.
-
Reduction: Catalytic hydrogenation removes the benzyl protecting group.
-
Azidation: Treatment with sodium azide introduces the 5'-azido moiety.
This three-step process achieves quantitative yields under mild conditions, avoiding hazardous intermediates like nitro compounds .
Industrial-Scale Considerations
Large-scale production faces challenges in controlling exothermic reactions during azidation. Continuous-flow reactors have been proposed to enhance safety and efficiency, though specific protocols remain proprietary .
Mechanism of Antiviral Action
Incorporation into Viral Nucleic Acids
5'-Azido-2',5'-dideoxycytidine undergoes intracellular phosphorylation to its 5'-triphosphate form, which competes with endogenous deoxycytidine triphosphate (dCTP) for incorporation into viral DNA . The azido group’s steric bulk prevents the addition of subsequent nucleotides, terminating chain elongation (Figure 1).
Figure 1: Chain termination mechanism of 5'-Azido-2',5'-dideoxycytidine triphosphate.
Selectivity for Viral Polymerases
Comparative studies with host DNA polymerases reveal 10- to 50-fold higher incorporation efficiency by HIV-1 reverse transcriptase versus human polymerase γ, suggesting favorable therapeutic indices.
Pharmacokinetic Profile
Absorption and Distribution
Rodent studies of structurally related azido-dideoxynucleosides demonstrate rapid plasma clearance (1.57–1.76 L h⁻¹ kg⁻¹) and moderate volume of distribution (1.46–1.73 L kg⁻¹) . The 5'-azido group enhances lipophilicity compared to non-modified dideoxynucleosides, potentially improving blood-brain barrier penetration.
Metabolism and Excretion
Unlike AZT, 5'-Azido-2',5'-dideoxycytidine resists glucuronidation and deamination, with 55% of the administered dose excreted unchanged in urine . This metabolic stability may permit less frequent dosing in clinical applications.
Comparative Analysis with Established Nucleoside Analogues
| Parameter | 5'-Azido-2',5'-dideoxycytidine | Zidovudine (AZT) | Lamivudine (3TC) |
|---|---|---|---|
| Modification Site | 5'-azido, 2',5'-dideoxy | 3'-azido | 3'-thio |
| Target Virus | HIV-1, HCV | HIV-1 | HIV-1, HBV |
| Half-Life (h) | 2.5 (rodent) | 1.1 | 5–7 |
| Renal Excretion (%) | 55 | 18 | 71 |
Research Findings and Clinical Implications
In Vitro Antiviral Activity
In HCV replicon assays, 5'-Azido-2',5'-dideoxycytidine demonstrates synergistic effects when combined with ribavirin, reducing the EC₅₀ from 0.1 μM to 0.03 μM . This synergy suggests potential for combination therapies in hepatitis C treatment.
Resistance Profiling
Serial passage experiments with HIV-1 identify the M184V mutation in reverse transcriptase as conferring 4-fold resistance to 5'-Azido-2',5'-dideoxycytidine, compared to >100-fold resistance for lamivudine. This relatively low resistance barrier underscores the need for adjunctive therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume